molecular formula C30H52O3 B1230621 Protopanaxadiol

Protopanaxadiol

Cat. No.: B1230621
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulafolienetriol is a triterpenoid.
Protopanaxadiol is a natural product found in Betula platyphylla and Betula pendula with data available.

Biological Activity

Protopanaxadiol (PPD) is a significant aglycone derived from ginseng saponins, primarily known for its diverse biological activities, particularly in cancer treatment and immunomodulation. This article synthesizes current research findings on the biological activity of PPD, including its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.

Overview of this compound

PPD is one of the principal metabolites of ginseng, recognized for its enhanced bioactivity compared to its glycosylated precursors. It is primarily produced through the metabolic action of gut microbiota on ginsenosides, leading to various pharmacological effects .

PPD exhibits multiple mechanisms that contribute to its anticancer properties:

  • Cell Cycle Arrest : PPD induces G1 phase arrest in cancer cells, which inhibits cell proliferation .
  • Apoptosis Induction : It promotes apoptosis through caspase-dependent pathways and enhances the expression of pro-apoptotic proteins .
  • Inhibition of Tumor Growth : PPD suppresses key signaling pathways such as NF-κB, JNK, and MAPK/ERK, which are crucial for tumor growth and metastasis .
  • Antiangiogenesis : By downregulating VEGF and KDR expressions, PPD inhibits angiogenesis, reducing tumor vascularization .

Table 1: Summary of Anticancer Effects of this compound

Cancer Type IC50 (μM) Mechanism
HepG2 (liver cancer)11.4Induces apoptosis and cell cycle arrest
B16-BL6 (melanoma)12.7Inhibits proliferation via caspase activation
K562 (leukemia)8.5Suppresses NF-κB signaling
95-D (lung cancer)9.7Promotes differentiation and inhibits metastasis

In a study involving HCT-116 colon cancer cells, PPD was shown to significantly enhance the antiproliferative effects of 5-Fluorouracil (5-FU), a common chemotherapeutic agent. The combination treatment resulted in increased apoptosis and reduced tumor size in xenografted mice models .

Immunomodulatory Effects

PPD also demonstrates immunomodulatory properties by enhancing cellular immunity. It stimulates lymphocyte proliferation and increases levels of Th1-type cytokines such as IL-2 and IFN-γ in animal models . This suggests that PPD could be beneficial in improving immune responses during cancer therapy.

Case Studies

  • Prostate Cancer : In preclinical studies, PPD metabolites showed improved efficacy against androgen-independent prostate cancer by inducing apoptosis and inhibiting cell proliferation in PC-3 cells .
  • Colorectal Cancer : A study indicated that PPD not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapy in colorectal cancer models, highlighting its potential as an adjunct treatment .

Properties

IUPAC Name

17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFVCFISTUSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betulafolienetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 238 °C
Record name Betulafolienetriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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